6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one
Overview
Description
“6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 . This compound belongs to the class of organic compounds known as quinolines and derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 . This indicates the presence of a quinoline moiety in the structure. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications
1. Preparation as Intermediates in Synthesis
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and related compounds have been studied for their role as intermediates in various chemical syntheses. For instance, dihydroquinolines, including similar compounds, are important intermediates in the Doebner-Miller synthesis of quinolines, showcasing their utility in organic synthesis processes (Dauphinee & Forrest, 1978).
2. Role in Synthesis of Opioid Peptidomimetics
Compounds like 2',6'-dimethyl-l-tyrosine, which bear resemblance to the structure of this compound, are used in the development of synthetic opioid ligands. Such compounds have shown superior potency in opioid receptor types, highlighting their significance in medicinal chemistry (Bender et al., 2015).
3. Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles
The efficiency of similar carbene compounds as ligands for transition metal-based catalysts is notable. For example, their use in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines allows for the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).
4. Antitumor and Antimicrobial Properties
Some studies have explored the potential antitumor and antimicrobial properties of compounds containing structures similar to this compound. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized using a one-pot method, have exhibited moderate to high levels of antitumor activities (Fang et al., 2016).
5. Photophysical Properties and Molecular Logic Switches
The photophysical properties of amino-substituted compounds related to this compound have been investigated, particularly in terms of solvatochromism, acidochromism, and electron transfer processes. These studies provide insights into the utility of such compounds in developing molecular logic switches (Uchacz et al., 2016).
6. Antioxidant Action
Research has also been conducted to understand the mechanism of antioxidant action of similar dihydroquinoline derivatives. These studies are significant in elucidating how such compounds react with alkylperoxyls, contributing to our understanding of their antioxidant properties (Taimr, 1994).
Future Directions
Mechanism of Action
Target of Action
Quinoline analogues, a class of compounds to which this molecule belongs, have been studied for their anticancer activity . They are known to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .
Mode of Action
It’s worth noting that quinoline analogues often exert their effects by interacting with their targets, leading to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Biochemical Pathways
Quinoline analogues have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis .
Result of Action
Quinoline analogues have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. This compound has also been shown to interact with certain proteins that play a role in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior. Additionally, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with transcription factors, leading to changes in gene expression that influence cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, this compound has been shown to interact with enzymes that regulate the production of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular responses to external stimuli .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its effects on cellular processes and overall cellular health .
Properties
IUPAC Name |
6-amino-1,3-dimethylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMDZJWOCCHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.